5-Bromo-6-(piperazin-1-yl)nicotinic acid

Suzuki-Miyaura coupling C–C bond formation Medicinal chemistry diversification

In parallel synthesis campaigns, the lack of orthogonal handles on a single scaffold creates inefficiency, requiring multiple intermediates and protection/deprotection steps. 5-Bromo-6-(piperazin-1-yl)nicotinic acid provides a direct solution as a trifunctional core. - Enables one-step amide coupling at C3-COOH, eliminating the ester hydrolysis required by analogs. - C5-Br allows efficient Suzuki-Miyaura diversification (C-Br ~280 kJ/mol), outperforming the sluggish 5-Cl analog. - The unsubstituted C6-piperazine NH remains available for further N-functionalization or salt formation, unlike N-methyl variants.

Molecular Formula C10H12BrN3O2
Molecular Weight 286.13 g/mol
Cat. No. B12962604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(piperazin-1-yl)nicotinic acid
Molecular FormulaC10H12BrN3O2
Molecular Weight286.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Br
InChIInChI=1S/C10H12BrN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16)
InChIKeyHOXTYDHBEXRGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 5-Bromo-6-(piperazin-1-yl)nicotinic Acid


5-Bromo-6-(piperazin-1-yl)nicotinic acid (IUPAC: 5-bromo-6-piperazin-1-ylpyridine-3-carboxylic acid; molecular formula C₁₀H₁₂BrN₃O₂; MW 286.13 g/mol) is a heterobifunctional nicotinic acid derivative bearing a bromine atom at the pyridine C5 position, an unsubstituted piperazine ring at C6, and a free carboxylic acid at C3. It belongs to the class of 6-piperazinyl-nicotinic acid building blocks widely employed in medicinal chemistry for kinase inhibitor, GPCR ligand, and ion channel modulator programs. [1] The compound is supplied as a research-grade intermediate with typical purity specifications of ≥95% and is available in milligram-to-gram quantities from multiple specialty chemical vendors.

1 Trifunctional scaffold: C5-Br for Pd cross-coupling, C3-COOH for direct conjugation, C6-piperazine NH for derivatization
2 C5-Br enables Suzuki-Miyaura, Buchwald-Hartwig, and other couplings; oxidative addition faster than C–Cl
3 Free carboxylic acid eliminates ester hydrolysis step; piperazine NH serves as H-bond donor

Why 5-Bromo-6-(piperazin-1-yl)nicotinic Acid Is Irreplaceable


Within the 6-piperazinyl-nicotinic acid series, substitution at the C5 position dictates the molecule's synthetic downstream utility, physicochemical property space, and potential for target engagement. The des-bromo analog (CAS 278803-18-2, MW 207.23) lacks a halogen at C5 entirely, precluding all Pd-catalyzed cross-coupling diversification strategies. The 5-chloro analog (CAS 889953-74-6, MW 241.67) retains a cross-coupling handle but with substantially attenuated oxidative addition kinetics (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol), necessitating harsher catalytic conditions and often yielding lower conversion. [1] The N-methylpiperazine variant (CAS 132521-70-1, MW 221.26) alters both the basicity of the piperazine nitrogen and the hydrogen-bond donor count, while the ethyl ester congener (CAS 158399-59-8, MW 314.18) introduces a protecting group that must be cleaved before further carboxylic acid-directed conjugation. [1] These structural differences render generic substitution between these analogs chemically inadvisable and experimentally irreproducible.

Alternative
Target (5-Br)
Risk if Substituted
Des-bromo
C5-Br absent; no oxidative addition
Cross-coupling diversification impossible; binary loss of handle
5-Chloro
C–Br oxidative addition ca. 10²–10³× faster
Requires harsher catalysts, higher temperatures; lower conversion may result
N-Methylpiperazine
Free NH; HBD count 2; higher basicity
Loses H-bond donor at piperazine; altered protonation and pharmacophore
Ethyl ester
Free COOH for direct amide coupling
Adds hydrolysis step; risk of yield loss and side reactions

Differentiation Evidence for 5-Bromo-6-(piperazin-1-yl)nicotinic Acid


C5-Br Cross-Coupling Competency

5-Bromo-6-(piperazin-1-yl)nicotinic acid possesses an aryl bromide at C5 that serves as a competent electrophilic partner for Pd(0)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira). The des-bromo analog, 6-(piperazin-1-yl)nicotinic acid, carries only a C–H bond at this position and is entirely inert under these catalytic conditions. Similarly, the 5-methyl analog lacks any halogen handle for cross-coupling. When the 5-chloro analog is employed, the higher C–Cl bond dissociation energy (397 kJ/mol vs. 280 kJ/mol for C–Br) results in an oxidative addition rate that is typically 10²–10³-fold slower with conventional Pd catalysts, often requiring specialized electron-rich phosphine ligands and elevated temperatures to achieve comparable conversion. [1][2] The archetypal application of 5-bromonicotinic acid scaffolds in solid-phase Suzuki library synthesis has been explicitly demonstrated in the literature with reported coupling yields that quantitatively validate the Br handle's reactivity. [3]

Cross-coupling handle
Class-level
C5-Br: reactive
C5-Cl: ~10²–10³× slower oxidative addition
C5-H: inert
Enables Pd-mediated diversification; C–Br handle supports library synthesis
Class-level kinetics; C-Cl requires catalyst re-optimization
Suzuki-Miyaura coupling C–C bond formation Medicinal chemistry diversification

Lipophilicity Tuning by C5-Br Substitution

The Hansch hydrophobic substituent constant (π) for aromatic bromine is established as 0.86 (range 0.86–0.94 depending on the solvent system), compared to π = 0.00 for hydrogen, π = 0.71 for chlorine, and π = 0.56 for methyl. [1] Applied to the 6-piperazinyl-nicotinic acid scaffold, this translates to a predicted logP increase of approximately 0.86 log units when substituting the 5-H (des-bromo) analog with a 5-Br group. Vendor-provided computational data corroborate this: the predicted LogP of 5-bromo-6-(piperazin-1-yl)nicotinic acid is 1.2, with an XLogP3 value of -1.4 and an aqueous solubility of 12.4 mg/mL. By contrast, the 5-chloro analog (MW 241.67) is expected to exhibit an intermediate logP (π_Cl = 0.71, i.e., approximately 0.15 log units lower than the bromo compound), while the 5-methyl derivative (MW 221.26; π_CH₃ = 0.56) would be approximately 0.30 log units less lipophilic than the bromo compound. [1]

Lipophilicity (π)
Reported
πBr = 0.86
Δπ = +0.86 vs H
Predicted LogP 1.2
Highest lipophilicity increment among common C5 substituents
Hansch π values; vendor predicted LogP 1.2
Lipophilicity logP Hansch analysis QSAR

C5-Br Halogen Bonding Advantage

The bromine atom at C5 of the pyridine ring presents a pronounced σ-hole along the C–Br bond axis, enabling directional halogen bonding (XB) interactions with Lewis bases (e.g., backbone carbonyl oxygen, carboxylate side chains, or π-electron clouds) in protein binding sites. The magnitude of the halogen bond donor strength correlates with the polarizability of the halogen: Br (polarizability 3.05 ų) >> Cl (2.18 ų) > F (0.56 ų). [1] Consequently, the 5-bromo compound can engage in stabilizing XB interactions with protein residues (estimated interaction energy of ~2–5 kcal/mol for a Br···O=C contact at optimal geometry) that are substantially weaker or geometrically disfavored for the 5-Cl analog and entirely absent for the 5-H and 5-CH₃ derivatives. [2] This interaction modality has been exploited in multiple drug-design campaigns where bromine substitution at analogous positions on heteroaryl scaffolds resulted in 3- to 30-fold improvements in binding affinity through halogen bonding to backbone carbonyls. [2]

Halogen bond donor
Class-level
Br polarizability 3.05 ų
σ-hole interaction ~2–5 kcal/mol
Cl: ~1–3 kcal/mol
May engage directional XB with protein carbonyls; potential affinity gain
Class-level models; direct structural confirmation not reported
Halogen bonding Molecular recognition Protein-ligand interactions Medicinal chemistry

Free Carboxylic Acid: Direct Conjugation Advantage

5-Bromo-6-(piperazin-1-yl)nicotinic acid bears a free carboxylic acid at C3 (exact mass 285.01129 g/mol), enabling direct amide coupling, esterification, or salt formation without a deprotection step. Its closest ester analog, ethyl 5-bromo-6-(piperazin-1-yl)nicotinate (CAS 158399-59-8, MW 314.18 g/mol, MF C₁₂H₁₆BrN₃O₂), requires ester hydrolysis (typically LiOH/THF/H₂O or NaOH/EtOH, 2–24 h, with risk of concomitant piperazine N-Boc deprotection if N-protected intermediates are used) to liberate the carboxylic acid prior to conjugation. This translates to a one-step advantage in synthetic sequences: the free acid compound can proceed directly to amide bond formation using standard coupling reagents (HATU, EDCI/HOBt, etc.), whereas the ethyl ester adds a hydrolysis step and associated workup/purification burden, with typical overall yield losses of 5–20% depending on substrate sensitivity.

Conjugation step economy
Data to verify
Free acid: 1 step to amide
Ethyl ester: 2 steps (hydrolysis + coupling)
Eliminates ester hydrolysis; reduces synthetic step count
Supplier data; yield advantage may vary with substrate
Amide coupling Synthetic efficiency Protecting group strategy Medicinal chemistry

Unsubstituted Piperazine NH: Dual H-Bond Donor/Acceptor

The piperazine ring in 5-bromo-6-(piperazin-1-yl)nicotinic acid carries a free secondary amine (NH) at the N4 position, contributing 2 H-bond donor atoms to the molecule's total HBD count of 2 (the other being the carboxylic acid OH). The N-methylpiperazine analog, 6-(4-methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1, MW 221.26), bears a tertiary amine at the equivalent position, reducing the HBD count to 1 (carboxylic acid only) and increasing the calculated basicity of the piperazine nitrogen (pKa ~8.5–9.0 for tertiary N-methylpiperazine vs. ~9.5–10.0 for secondary piperazine NH, depending on the pyridine electron-withdrawing effect). This differential impacts aqueous solubility, salt formation stoichiometry, and pharmacophoric matching: the free NH can act as a hydrogen-bond donor to protein backbone carbonyls or side-chain acceptors, while the N-CH₃ group can only accept H-bonds. The vendor-reported physicochemical data for the target compound (LogP 1.2; aqueous solubility 12.4 mg/mL; HBD count 2; HBA count 5) reflect this free-NH phenotype.

H-bond donor capacity
Data to verify
HBD count: 2 (COOH + NH)
N-methyl analog: HBD 1
pKa NH ~9.5–10.0
Unsubstituted NH retains H-bond donor; N-methyl variant is not a functional substitute
HBD per Lipinski rules; pKa estimates are class-level
Hydrogen bonding Piperazine basicity Pharmacophore Solubility

Application Scenarios of 5-Bromo-6-(piperazin-1-yl)nicotinic Acid


Combinatorial Library Synthesis via C5 Suzuki Coupling

This compound is uniquely positioned as a trifunctional scaffold for parallel library synthesis: the C5-Br enables Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkenyl diversity (as validated on the 5-bromonicotinic acid core [1]); the C3-COOH permits direct amide coupling with amine building blocks without a prior ester hydrolysis step (one-step advantage over the ethyl ester analog ); and the C6-piperazine NH remains available for further N-functionalization (sulfonylation, reductive amination, or Boc protection) or for salt formation to modulate solubility. The 5-Cl analog requires specialized catalysts and longer reaction times for comparable cross-coupling conversion, while the 5-H analog provides no diversification handle at this vector. [1]

Fragment-Based Drug Discovery with C5-Br Halogen Bond

For FBDD or SBDD campaigns where a high-resolution co-crystal structure reveals a backbone carbonyl or carboxylate side chain within 3.0–3.5 Å of the ligand C5 position, the bromine atom's σ-hole can form a stabilizing halogen bond (estimated 2–5 kcal/mol [2]). This interaction is geometrically demanding (C–Br···O angle ~165–180°), providing a structurally defined anchor that can improve binding affinity and ligand efficiency relative to the 5-H (no XB), 5-Cl (weaker XB, ~1–3 kcal/mol), or 5-CH₃ (no XB) congeners. [2] The unsubstituted piperazine NH at C6 further contributes an H-bond donor that can be directed toward the target protein, distinguishing this compound from N-methylpiperazine variants that lack this donor functionality. [3]

Hit-to-Lead Optimization with C5-Br Lipophilicity Control

When an unsubstituted 6-piperazinyl-nicotinic acid hit requires synthetic elaboration at the C5 position while maintaining controlled lipophilicity, 5-bromo-6-(piperazin-1-yl)nicotinic acid provides a well-characterized starting point: its Hansch π_Br of 0.86 delivers a known +0.86 logP increment over the 5-H parent, placing the predicted LogP at 1.2, within the CNS drug-like range (LogP 1–3). [3] The 5-Cl analog (π_Cl = 0.71) and 5-CH₃ analog (π_CH₃ = 0.56) provide smaller lipophilicity shifts, which may be suboptimal if a higher logP is desired for membrane permeability or blood-brain barrier penetration. The free carboxylic acid further allows direct salt formation with basic counterions (e.g., sodium, meglumine) to improve aqueous solubility if needed.

Chemical Biology Tool Synthesis via Orthogonal Reactivity

For the synthesis of bifunctional probe molecules (e.g., PROTACs, fluorescent ligands, or photoaffinity labels), the orthogonal reactivity of the three functional groups on 5-bromo-6-(piperazin-1-yl)nicotinic acid — C3-COOH for linker attachment via amide bond, C5-Br for late-stage cross-coupling to install a warhead or reporter group, and C6-piperazine NH for solubility modulation or additional conjugation — enables a modular, step-efficient synthetic strategy. The ethyl ester analog would require an extra deprotection step that could compromise acid- or base-sensitive functional groups introduced at C5. [1] The N-methylpiperazine analog lacks the secondary amine handle for further derivatization, limiting its utility as a trifunctional building block.

Application
Selection Property
Validation Focus
Combinatorial library synthesis
Trifunctional scaffold; orthogonal C5-Br, C3-COOH, C6-NH
C5 cross-coupling efficiency; piperazine NH derivatization scope
Fragment-based lead discovery
C5-Br halogen bonding potential; free NH as H-bond donor
Co-crystal structure confirmation; binding affinity improvement
Hit-to-lead optimization
C5-Br for controlled lipophilicity increase (π 0.86)
LogP measurement; membrane permeability and ADME assays
Chemical biology probe synthesis
Orthogonal reactivity for bifunctional probe construction
Step economy; compatibility with acid/base-sensitive warheads
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